molecular formula C27H45KO4S B12275332 potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

Cat. No.: B12275332
M. Wt: 504.8 g/mol
InChI Key: DXURYUGUMKTQBU-UHFFFAOYSA-M
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Description

This compound is a potassium salt of a sulfated cyclopenta[a]phenanthrene derivative. Its core structure resembles steroids, featuring a fused tetracyclic ring system with methyl groups at positions 10 and 13 and a branched 6-methylheptan-2-yl chain at position 16. The sulfate group at position 3 enhances hydrophilicity, making it distinct from non-sulfated analogs. The molecular formula is C₂₇H₄₃KO₄S, with a molecular weight of 502.80 g/mol (calculated from and , accounting for the sulfate and potassium substituents). Such sulfated steroids are often involved in biological processes like hormone transport or enzymatic modulation.

Properties

Molecular Formula

C27H45KO4S

Molecular Weight

504.8 g/mol

IUPAC Name

potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C27H46O4S.K/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1

InChI Key

DXURYUGUMKTQBU-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate involves several steps. The starting material is typically a cyclopenta[a]phenanthrene derivative, which undergoes a series of reactions including alkylation, oxidation, and sulfonation. The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the structure to alcohols.

    Substitution: The sulfate group can be substituted with other functional groups like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions, with specific solvents and temperatures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate involves its interaction with specific molecular targets and pathways. The sulfate group can participate in ionic interactions, while the cyclopenta[a]phenanthrene core can engage in hydrophobic interactions with proteins and other biomolecules. These interactions can modulate enzyme activities, signal transduction pathways, and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Biological Relevance
Potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate 502.80 Sulfate (position 3) High aqueous solubility Potential steroid transport/metabolism
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-methylheptan-2-yl]-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol 384.64 Hydroxyl (position 3) Low aqueous solubility Membrane interaction
Stigmastanyl-phosphorylcholine 581.46 Phosphorylcholine (position 3) Amphiphilic Lipid membrane modulation
(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-(6-methylheptan-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol 400.69 Hydroxyl, additional methyl group Moderate solubility Steroid receptor binding

Key Findings

Solubility: The sulfate group in the target compound significantly increases water solubility compared to hydroxylated analogs (e.g., 384.64 g/mol hydroxyl derivative).

Biological Activity :

  • Sulfated steroids, like the target compound, are often precursors for hormone biosynthesis or degradation, unlike phosphorylcholine derivatives (e.g., stigmastanyl-phosphorylcholine), which interact with lipid bilayers.
  • Hydroxylated analogs (e.g., 400.69 g/mol compound) show higher affinity for nuclear steroid receptors due to unmodified hydroxyl groups.

Structural Modifications: The 6-methylheptan-2-yl chain at position 17 is conserved across analogs, suggesting its role in hydrophobic interactions.

Research Insights

  • Synthetic Pathways : Sulfation typically occurs enzymatically in vivo, but synthetic routes involve sulfonation of hydroxyl precursors under controlled conditions.
  • Spectroscopic Data : NMR and MS data for related compounds (e.g., ) confirm stereochemical configurations critical for bioactivity.
  • Contradictions: While sulfation enhances solubility, it may reduce membrane permeability compared to non-polar analogs like the hydroxylated derivative.

Biological Activity

The compound potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic molecule with potential biological applications. This article explores its biological activity based on available research findings and data.

  • Molecular Formula : C27H46O
  • CAS Number : 80356-14-5
  • Molecular Weight : 0 (not specified in the search results)

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural similarity to cholesterol and its interactions within biological systems. Its sulfate derivative may enhance solubility and bioavailability.

  • Cholesterol Analog : The compound's structure resembles that of cholesterol, suggesting potential roles in lipid metabolism and cellular signaling.
  • Receptor Interaction : It may interact with steroid hormone receptors due to its steroid-like structure.
  • Pharmacokinetics : Studies indicate that similar compounds exhibit specific biodistribution patterns in tissues that utilize cholesterol (e.g., liver and adrenal glands) .

In Vivo Studies

A study involving a fluorinated analogue of cholesterol (FNP-59) demonstrated that compounds with similar structures can be safely utilized in imaging studies without significant adverse effects. The biodistribution studies showed expected uptake in cholesterol-utilizing tissues such as the liver and adrenal glands .

Toxicity Assessments

In vivo toxicity studies of related compounds have indicated low toxicity profiles at intended doses. For instance, FNP-59 was shown to have a safe profile during rodent dosimetry studies . These findings suggest that potassium;[10,13-dimethyl...] sulfate may also exhibit a favorable safety profile.

Data Table: Summary of Biological Activity

Study/SourceFindingsNotes
In Vivo Toxicity Study Safe for use at intended dosesSimilar structure to cholesterol
Biodistribution Study Accumulation in liver/adrenal glandsExpected uptake patterns
Imaging Study No adverse events reportedEffective for PET imaging

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